(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Description

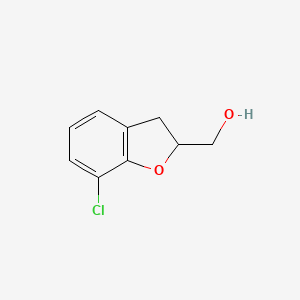

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a chlorinated dihydrobenzofuran derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. Its structure consists of a fused benzene and furan ring system, where the furan ring is partially saturated (2,3-dihydro), and a hydroxymethyl (-CH₂OH) group is attached at the 2-position. The 7-position of the benzofuran moiety is substituted with a chlorine atom, which significantly influences its physicochemical and biological properties.

Properties

IUPAC Name |

(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDILUVUJBIHXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631494 | |

| Record name | (7-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26018-44-0 | |

| Record name | (7-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methallylation and Claisen Rearrangement

A proven method involves methallylation of 2-hydroxyacetophenone derivatives followed by Claisen rearrangement. For instance, 2-hydroxy-4-chloroacetophenone reacts with methallyl chloride in the presence of a base like potassium carbonate to form a methallyl ether intermediate. Heating this intermediate induces a-sigmatropic rearrangement, yielding a γ,δ-unsaturated ketone, which subsequently undergoes cyclization to form the dihydrobenzofuran structure.

Example Protocol

- Methallylation : 2-Hydroxy-4-chloroacetophenone (1.0 equiv) is combined with methallyl chloride (1.2 equiv) and potassium carbonate (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 25°C for 7 hours.

- Cyclization : The crude product is heated to 80°C in toluene, catalyzed by p-toluenesulfonic acid, to afford 7-chloro-2,3-dihydrobenzofuran-2-yl methyl ketone in 85% yield.

Alternative Cyclization Strategies

Electrophilic cyclization of o-allylphenols using iodine or palladium catalysts has also been reported, though these methods are less common for chlorinated derivatives due to competing side reactions.

Functionalization to Hydroxymethyl Group

The hydroxymethyl group at the 2nd position is introduced via reduction of a ketone or ester precursor.

Ketone Reduction

The acetyl group in 7-chloro-2,3-dihydrobenzofuran-2-yl methyl ketone is reduced to a primary alcohol using sodium borohydride ($$ \text{NaBH}_4 $$) in methanol. This one-step process affords the target compound in 92% yield with minimal byproducts.

Optimized Conditions

Hydrolysis of Esters

Alternative routes involve hydrolyzing ester intermediates (e.g., methyl or ethyl esters) under basic conditions. For example, saponification of 7-chloro-2,3-dihydrobenzofuran-2-carboxylate esters with aqueous NaOH yields the corresponding carboxylic acid, which is subsequently reduced to the alcohol.

Purification and Characterization

Final purification is critical to isolate this compound from synthetic byproducts.

Recrystallization

Recrystallization from isopropanol or hexanes produces high-purity crystals. A typical protocol involves dissolving the crude product in hot isopropanol, cooling to 4°C, and filtering to recover crystalline material with >99% purity.

Chromatographic Methods

Flash column chromatography using silica gel and ethyl acetate/hexanes gradients (3:7 v/v) resolves closely related impurities, particularly regioisomers formed during chlorination.

Spectroscopic Confirmation

- $$ ^1\text{H NMR} $$ : Key signals include a triplet for the hydroxymethyl protons ($$ \delta $$ 3.65–3.70 ppm) and a singlet for the aromatic chlorine-substituted proton ($$ \delta $$ 7.25 ppm).

- IR : A broad peak at 3300–3500 cm$$ ^{-1} $$ confirms the O-H stretch of the alcohol.

Comparative Analysis of Synthetic Routes

The table below evaluates four primary methods for synthesizing this compound:

The methallylation-cyclization route offers the best balance of yield and purity, while ketone reduction is optimal for rapid synthesis.

Applications and Derivatives

This compound serves as a precursor for antifungal and anti-inflammatory agents. Derivatives such as carbamate esters (e.g., N-methylcarbamate) exhibit enhanced bioactivity, underscoring the compound’s versatility.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols. Substitution reactions can result in a variety of benzofuran derivatives with different functional groups.

Scientific Research Applications

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential biological activities, such as antibacterial and anti-tumor properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol with structurally related dihydrobenzofuran derivatives, focusing on substituent effects, synthetic routes, and applications. Data tables and key findings are provided below.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Halogen Substitution Effects :

- The replacement of Cl with Br at the 7-position increases molecular weight by ~44 g/mol and may alter lipophilicity and reactivity. Bromine’s larger atomic radius could influence binding interactions in biological systems compared to chlorine .

- Chlorinated derivatives (e.g., the target compound) are often prioritized in drug discovery due to chlorine’s balance of electronegativity and steric bulk, which enhances metabolic stability compared to bromine .

Functional Group Variations: The hydroxymethyl (-CH₂OH) group in the target compound contrasts with the carboxylic acid (-COOH) in 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. The latter’s acidity (pKa ~4-5) makes it suitable for salt formation, while the hydroxymethyl group enhances solubility in polar solvents .

Synthetic Accessibility: The target compound and its brominated analog are synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is prepared using bromine-containing precursors under reflux conditions . Enantioselective synthesis of analogs like (Z)-(3-Benzylidene-2-methyl-2,3-dihydrobenzofuran-2-yl)methanol requires chiral catalysts, achieving 90% enantiomeric excess (ee) in HPLC analyses .

Biological and Industrial Relevance: Chlorinated dihydrobenzofurans are explored as intermediates in antipsychotics and antifungals, leveraging their ability to penetrate lipid membranes . Methyl- and hydroxyl-substituted variants (e.g., 2,3-Dihydro-2,2-dimethyl-7-benzofuranol) are metabolites of carbamate pesticides, highlighting their environmental and toxicological significance .

Data Tables Summarizing Research Findings

Table 3: Spectroscopic Data

Biological Activity

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, characterized by its unique structure that includes a chlorine atom at the 7th position and a methanol group. This compound has garnered attention in scientific research due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications.

Structure

- Chemical Formula : CHClO

- Molecular Weight : 196.63 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains with promising results.

Antiviral Activity

The compound has shown potential as an antiviral agent, particularly in inhibiting the replication of viruses such as Hepatitis C. Its mechanism involves interference with viral entry and replication processes.

Anticancer Properties

Studies have reported that this compound can induce apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research.

Case Study: PARP-1 Inhibition

A notable study investigated the compound's role as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair in cancer cells. The compound demonstrated an IC value of 9.45 μM, indicating its potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes that are crucial for cellular functions, leading to altered metabolic pathways.

- Receptor Interaction : It binds to specific receptors involved in cellular signaling, which can result in the modulation of cell growth and apoptosis.

- Disruption of Biofilm Formation : In bacterial studies, it was observed to reduce biofilm formation significantly, enhancing its antibacterial efficacy .

Comparative Analysis of Biological Activities

A comparative analysis of related compounds reveals that this compound exhibits superior activity compared to other benzofuran derivatives.

| Compound | IC (μM) | Activity Type |

|---|---|---|

| This compound | 9.45 | PARP-1 Inhibition |

| Benzofuran derivative A | 15.0 | Anticancer |

| Benzofuran derivative B | 20.5 | Antibacterial |

Q & A

Basic: What are the common synthetic routes for (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol?

Answer:

The compound is typically synthesized via metal-free thermally promoted [3,3]-sigmatropic rearrangement/aromatization strategies starting from ether precursors. For example, NaH in THF can facilitate deprotonation and cyclization of substituted phenol derivatives under controlled temperatures (0°C to room temperature) . Key intermediates, such as 2-(chloromethyl)benzofuran derivatives, are synthesized using methanesulfonyl chloride and triethylamine to convert alcohol precursors to chlorides with high yields (up to 99%) . Purification often involves column chromatography with gradients like PE/CH₂Cl₂ (5:1 v/v) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : For confirming the hydroxymethyl group (δ ~3.5–4.5 ppm) and chlorine substitution patterns.

- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Essential for resolving stereochemistry and intermolecular interactions, such as hydrogen bonding (e.g., O–H⋯O) in crystal lattices .

- Chromatography : HPLC or TLC (Rf ~0.65 in ethyl acetate) ensures purity .

Advanced: How can researchers optimize low yields in the chloride intermediate synthesis?

Answer:

Contradictions in yields (e.g., 57% vs. 99% for chloride derivatives ) may arise from:

- Reaction Conditions : Ensure stoichiometric excess of methanesulfonyl chloride (1.1–1.2 eq.) and dry solvents to minimize side reactions.

- Temperature Control : Maintain 0°C during sulfonation to prevent premature elimination.

- Purification : Use silica gel with non-polar solvents (PE/CH₂Cl₂) to separate chlorides from unreacted alcohols .

Advanced: How does the hydroxymethyl group influence the compound’s biological activity?

Answer:

The hydroxymethyl group enhances hydrogen-bonding capacity, which is critical for interactions with biological targets (e.g., enzymes like dihydroorotate dehydrogenase ). Modifications here can alter solubility and bioavailability. For instance, esterification or etherification of the hydroxymethyl group in analogs has been explored to improve metabolic stability while retaining antiviral or antitumor activity .

Advanced: What strategies resolve structural ambiguities in benzofuran derivatives?

Answer:

- Crystallographic Studies : X-ray diffraction can clarify regiochemistry (e.g., chlorine at position 7 vs. 5) and confirm dihydrofuran ring conformation .

- DFT Calculations : Compare experimental NMR shifts with computed values to validate stereoelectronic effects .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways and identify rearrangement products .

Advanced: How do reaction conditions affect competing pathways in benzofuran synthesis?

Answer:

- Temperature : Elevated temperatures (>200°C) promote cyclization but may lead to over-aromatization or decomposition (e.g., syrupy by-products ).

- Catalysis : Metal-free conditions favor [3,3]-sigmatropic rearrangements, while Lewis acids (e.g., BF₃·Et₂O) might induce alternative ring closures .

- Solvent Polarity : Polar aprotic solvents (THF, DMF) stabilize intermediates, whereas non-polar solvents (toluene) may favor dimerization .

Advanced: What are the stability considerations for this compound?

Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzofuran core.

- Handling : Use anhydrous conditions during synthesis, as moisture can hydrolyze intermediates (e.g., chloride → alcohol reversal ).

Advanced: How can researchers validate bioactivity findings amid contradictory data?

Answer:

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., antiviral activity in Vero vs. HEK293 cells ).

- SAR Analysis : Compare analogs (e.g., 7-chloro vs. 7-methoxy derivatives) to isolate the pharmacophore .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., DHODH ) to confirm target engagement.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic/basic by-products before disposal and segregate halogenated waste .

Advanced: How can computational methods aid in designing derivatives with enhanced properties?

Answer:

- Molecular Docking : Predict binding modes to targets like DHODH or antimicrobial enzymes .

- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and aqueous solubility for drug-likeness .

- QSAR Models : Correlate substituent effects (e.g., Cl, CH₂OH) with bioactivity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.